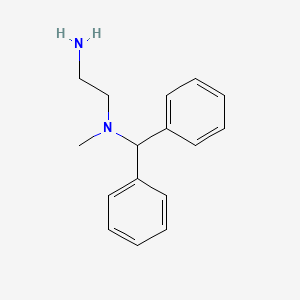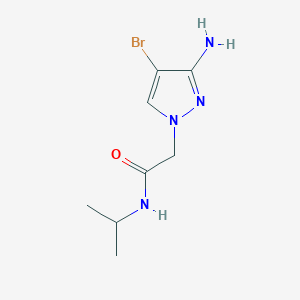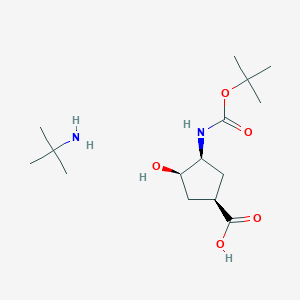
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique structure, which includes a cyclopentane ring with multiple functional groups. The presence of the Boc group is particularly significant in organic synthesis, as it is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclopentane derivative and introduce the Boc-protected amine group through a series of reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.
Scientific Research Applications
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The Boc group protects the amine, allowing for selective reactions at other functional groups. Once the Boc group is removed, the free amine can interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-amine (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate: Lacks the Boc protecting group.
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclopentane-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the Boc protecting group in 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate makes it unique, as it allows for selective reactions and protection of the amine group during synthesis. This feature is particularly valuable in complex organic syntheses where multiple functional groups are present.
Properties
Molecular Formula |
C15H30N2O5 |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C11H19NO5.C4H11N/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13;1-4(2,3)5/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15);5H2,1-3H3/t6-,7+,8-;/m1./s1 |
InChI Key |
VWEFKJCGFAYFEB-ARIDFIBWSA-N |
Isomeric SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O |
Canonical SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
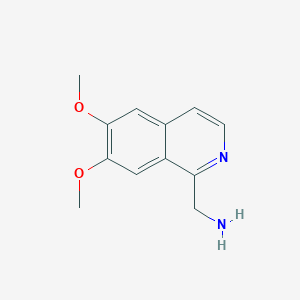
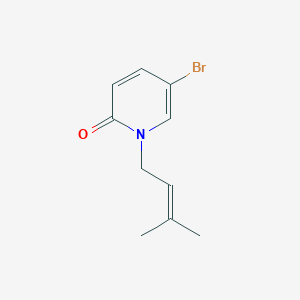

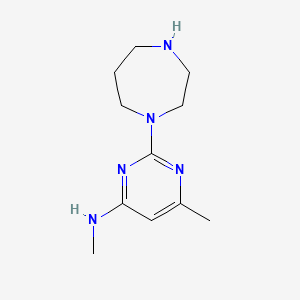
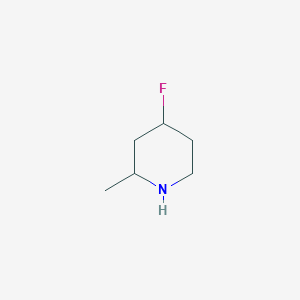
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)

